![molecular formula C9H7ClN2O B7771767 CID 63342](/img/structure/B7771767.png)
CID 63342
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Description
CID 63342 is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 63342 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 63342 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipid Second Messengers and Small GTPases:
TRPV3 Inhibition Using Tetrahydroberberine Compounds
Another intriguing application involves the inhibition of the TRPV3 ion channel . A tetrahydroberberine derivative, likely related to CID 63342, demonstrates potent TRPV3 inhibition activity. This compound could be valuable for developing drugs to treat TRPV3-related diseases .
Plant Science: SpectraVue Leaf Spectrometer
While not directly related to CID 63342, the SpectraVue Leaf Spectrometer (CI-710s) is worth mentioning. It measures transmission, absorption, reflection, and various plant stress indicators using built-in indices. Researchers use this tool for crop optimization and plant health assessment .
properties
IUPAC Name |
6-chloro-2-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQUCPOLAQEBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 63342 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.